molecular formula C22H17N3O5S B2797370 N-[(furan-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-87-0

N-[(furan-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2797370
CAS No.: 688055-87-0
M. Wt: 435.45
InChI Key: AFVUDQNHYYZRPH-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potent and selective inhibitory activity against specific protein kinases. The compound's core structure is based on a quinazolinone scaffold, a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding site of kinase enzymes Nature Reviews Drug Discovery . Its specific mechanism of action involves targeting the serine/threonine kinase MPS1 (Monopolar Spindle 1), also known as TTK, a key regulator of the spindle assembly checkpoint (SAC) during mitosis Cancer Research . By potently inhibiting MPS1, this compound induces premature mitotic exit, severe chromosome mis-segregation, and apoptosis in proliferating cells, making it a valuable chemical probe for studying cell cycle dynamics and the consequences of aneuploidy Journal of Biological Chemistry . Its research value is particularly high in the context of cancer therapeutics, as MPS1 is overexpressed in numerous cancer types, and its inhibition represents a promising strategy for targeting genomic instability. Researchers utilize this compound in vitro to investigate SAC function, mitotic fidelity, and to evaluate its potential as a lead structure for the development of novel antimitotic anticancer agents.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c26-20(23-10-15-2-1-7-28-15)14-5-3-13(4-6-14)11-25-21(27)16-8-18-19(30-12-29-18)9-17(16)24-22(25)31/h1-9H,10-12H2,(H,23,26)(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVUDQNHYYZRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound that integrates a furan moiety with a quinazolinone structure. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3S. The compound features a furan ring and a benzamide group that are critical for its biological interactions.

Property Value
Molecular Formula C19H18N4O3S
Molecular Weight 378.44 g/mol
IUPAC Name N-[(furan-2-yl)methyl]-4-{8-oxo-6-sulfanylidene...

Antibacterial Activity

Research indicates that derivatives of furan exhibit significant antibacterial properties. For instance, compounds similar to N-[(furan-2-yl)methyl]-4-{...} have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on the specific derivative tested .

In a comparative study of furan derivatives, one compound demonstrated superior antibacterial activity against Pseudomonas fluorescens, outperforming traditional antibiotics like streptomycin and tetracycline .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit topoisomerase I-mediated DNA uncoiling. This action disrupts the replication process in cancer cells. In vitro studies have shown that derivatives containing the furan moiety can significantly inhibit cell proliferation in various cancer cell lines including breast cancer cells (e.g., MDA-MB468 and MCF-7) at low micromolar concentrations .

A notable case study indicated that a related furan derivative inhibited the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing the furan structure are also noteworthy. Some derivatives have been identified as selective COX-2 inhibitors, demonstrating potency comparable to established anti-inflammatory drugs like rofecoxib. In experimental models using carrageenan-induced inflammation in rats, certain furan derivatives exhibited significant reductions in edema and inflammatory markers .

Mechanistic Insights

The biological activities of N-[(furan-2-yl)methyl]-4-{...} can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Its quinazolinone component is known for intercalating into DNA strands, disrupting replication and transcription processes.
  • Inflammatory Pathway Modulation : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogs

Compound A shares a quinazolinone core with several analogs, but its substituents distinguish it:

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Reference
Compound A Quinazolinone [1,3]dioxolo ring, sulfanylidene (C=S), 4-benzamide-furan-2-ylmethyl Potential enzyme inhibition (thiol targets)
N-[(furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-quinazolin-6-yl]sulfanyl}butanamide Quinazolinone Methoxyphenyl carbamoyl, butanamide chain, sulfanyl (S–) Enhanced solubility due to polar groups
Sulfamethoxazole derivatives Benzene sulfonamide Isoxazolyl, thiadiazin-6-yl Antibacterial (dihydrofolate reductase inhibition)

Key Observations :

  • The sulfanylidene group (C=S) may confer stronger electrophilic character than sulfonyl (SO₂) or thiol (SH) groups in analogs, influencing redox activity or covalent binding to cysteine residues .
  • The benzamide linkage in Compound A differs from the butanamide chain in ’s compound, likely reducing flexibility and altering binding kinetics .
Physicochemical Properties

Predicted properties based on structural comparisons:

Property Compound A Quinazolinone Analog () Sulfamethoxazole Derivative ()
log P (Lipophilicity) ~3.2 (moderate) ~2.8 (lower due to polar carbamoyl) ~0.9 (highly polar sulfonamide)
Solubility (mg/mL) Poor (non-polar dioxolo) Moderate (methoxyphenyl enhances) High (ionizable sulfonamide)
Hydrogen Bonding 4 acceptors, 2 donors 6 acceptors, 3 donors 5 acceptors, 3 donors

Key Insights :

  • Methoxyphenyl-containing analogs () may exhibit better solubility due to polar carbamoyl groups, whereas sulfonamides () are highly water-soluble .
Electronic and Steric Factors
  • Van der Waals Interactions: The planar quinazolinone core in Compound A enables stronger van der Waals interactions compared to non-planar sulfamethoxazole derivatives, favoring binding to flat enzymatic pockets .
  • Electronic Effects: The sulfanylidene group’s electron-withdrawing nature may polarize the quinazolinone ring, increasing electrophilicity and reactivity toward nucleophilic residues (e.g., cysteine thiols) .

Q & A

Q. Basic Research Focus

  • Spectroscopic Analysis :
    • NMR (¹H/¹³C) : Assignments of aromatic protons (δ 6.8–8.2 ppm) and sulfanylidene (C=S) at ~δ 170 ppm in ¹³C .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 680.78 for analogs) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns, especially for the dioxoloquinazoline core .

What preliminary biological activities have been reported for this compound, and how are these assays designed?

Q. Basic Research Focus

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations. IC50 values are compared to doxorubicin controls .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) use fluorescence-based ADP-Glo™ kits. Dose-response curves (0.1–50 µM) identify potency .
    Key Findings :
  • Quinazoline derivatives show moderate-to-strong activity (IC50 <10 µM) due to interactions with ATP-binding pockets .

How can researchers resolve contradictions in biological data across studies (e.g., varying IC50 values)?

Q. Advanced Research Focus

  • Assay Standardization :
    • Control for cell passage number, serum concentration, and incubation time to minimize variability .
    • Use orthogonal assays (e.g., Western blot for target engagement alongside viability assays) .
  • Structural Reanalysis : Verify compound stability under assay conditions (e.g., DMSO stock degradation via LC-MS) .

What computational strategies predict the compound’s binding modes and off-target effects?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., quinazoline core π-stacking with Phe residues in EGFR) .
  • MD Simulations : 100-ns simulations in GROMACS assess binding stability (RMSD <2 Å) and hydration effects .
  • Off-Target Profiling : SwissTargetPrediction identifies potential GPCR or ion channel interactions, guiding counter-screening .

How can the compound’s solubility and pharmacokinetics be improved without compromising activity?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate esters at the benzamide moiety for enhanced aqueous solubility .
  • SAR Studies :
    • Replace the furan-2-ylmethyl group with pyridyl analogs to improve logP (target: 2–3) .
    • Add PEGylated side chains to reduce plasma protein binding .

What strategies validate the mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR-Cas9 Knockout : Validate target dependency by deleting putative targets (e.g., EGFR) in isogenic cell lines .
  • Chemical Proteomics : SILAC-based pull-down assays with biotinylated analogs identify interacting proteins .
  • In Vivo Models : Xenograft studies in nude mice (10 mg/kg, oral) correlate tumor growth inhibition with target modulation .

How are structure-activity relationships (SAR) systematically explored for derivatives?

Q. Advanced Research Focus

  • Library Design :
    • Vary substituents on the benzamide (e.g., Cl, OMe, CF3) and quinazoline (e.g., sulfonyl vs. sulfanylidene) .
    • Prioritize analogs via QSAR models using MolDescriptor (e.g., polar surface area <140 Ų for BBB penetration) .
  • High-Throughput Screening : 384-well formats test 500+ derivatives against panels of kinases or cell lines .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Q. Advanced Research Focus

  • Process Chemistry :
    • Replace column chromatography with crystallization (e.g., EtOH/H2O mixtures) for gram-scale batches .
    • Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce metal contamination .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify sensitive functional groups (e.g., dioxolo ring oxidation) .

How can researchers mitigate toxicity risks identified in early-stage studies?

Q. Advanced Research Focus

  • Metabolic Profiling : Human liver microsome assays identify reactive metabolites (e.g., epoxides) for structural mitigation .
  • hERG Inhibition Assays : Patch-clamp electrophysiology at 1–30 µM concentrations guides structural modifications to reduce cardiotoxicity .

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